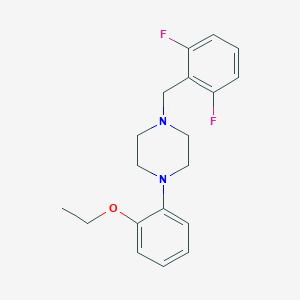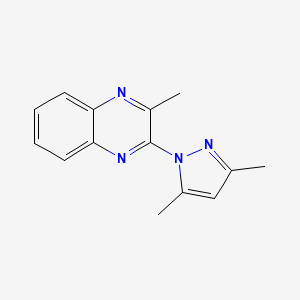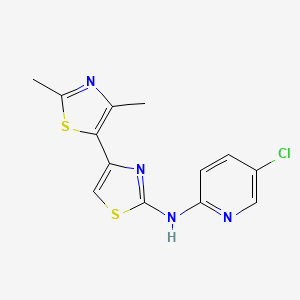
8-quinolinyl (4-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-quinolinyl (4-chlorophenyl)acetate, also known as QCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. QCA is a derivative of chloroquine, a well-known antimalarial drug, and has been shown to have a range of biological effects that make it a valuable tool for studying various physiological and biochemical processes.
作用機序
8-quinolinyl (4-chlorophenyl)acetate is believed to exert its biological effects by inhibiting lysosomal function and inducing autophagy. It has also been shown to modulate the activity of various signaling pathways, including the mTOR pathway. Additionally, 8-quinolinyl (4-chlorophenyl)acetate has been shown to have direct effects on mitochondrial function, including the inhibition of complex III of the electron transport chain.
Biochemical and Physiological Effects:
Studies have shown that 8-quinolinyl (4-chlorophenyl)acetate can induce autophagy in a variety of cell types, including cancer cells, and can also inhibit the growth and proliferation of cancer cells. 8-quinolinyl (4-chlorophenyl)acetate has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-quinolinyl (4-chlorophenyl)acetate has been shown to have antiviral effects against a range of viruses, including Zika virus and dengue virus.
実験室実験の利点と制限
One of the main advantages of using 8-quinolinyl (4-chlorophenyl)acetate in scientific research is its ability to induce autophagy and modulate lysosomal function. This makes it a valuable tool for studying various cellular processes, including protein degradation and organelle turnover. However, one limitation of using 8-quinolinyl (4-chlorophenyl)acetate is its potential toxicity, particularly at high concentrations. Careful dose-response studies are necessary to ensure that 8-quinolinyl (4-chlorophenyl)acetate is used safely and effectively in laboratory experiments.
将来の方向性
There are several potential future directions for research on 8-quinolinyl (4-chlorophenyl)acetate. One area of interest is the development of 8-quinolinyl (4-chlorophenyl)acetate derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully elucidate the mechanisms of action of 8-quinolinyl (4-chlorophenyl)acetate and its potential therapeutic applications in various disease states. Finally, the use of 8-quinolinyl (4-chlorophenyl)acetate in combination with other compounds, such as chemotherapeutic agents, may enhance its therapeutic potential and improve treatment outcomes.
合成法
The synthesis of 8-quinolinyl (4-chlorophenyl)acetate involves the reaction of 4-chlorobenzoyl chloride with 8-aminoquinoline in the presence of a suitable base, followed by acetylation with acetic anhydride. This method has been optimized to produce high yields of pure 8-quinolinyl (4-chlorophenyl)acetate with minimal side products.
科学的研究の応用
8-quinolinyl (4-chlorophenyl)acetate has been used in a wide range of scientific research applications, including studies of autophagy, lysosomal function, and mitochondrial dysfunction. It has also been investigated for its potential as a therapeutic agent in the treatment of cancer, neurodegenerative diseases, and viral infections.
特性
IUPAC Name |
quinolin-8-yl 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)11-16(20)21-15-5-1-3-13-4-2-10-19-17(13)15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSBWPHRGOYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)CC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinyl (4-chlorophenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)

![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)

![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)

![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)

![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)


